molecular formula C19H12F2N2O2S B2739597 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 312604-34-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No. B2739597
CAS RN: 312604-34-5
M. Wt: 370.37
InChI Key: ZMXBAAMFGXLQSZ-UHFFFAOYSA-N
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Description

Benzothiazoles, which the requested compound is a derivative of, are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring and a thiazole ring . They are known for their diverse pharmacological properties and are used in medicinal chemistry .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method is the condensation of 2-aminothiophenols with aldehydes . The reaction can be promoted by various catalysts and solvents .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom . The specific structure of “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide” would include these features, along with additional functional groups specified in its name.


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide” can undergo would depend on its specific functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzothiazoles, these properties can include melting point, boiling point, solubility, and stability . The properties of “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide” would be influenced by its specific functional groups.

Scientific Research Applications

Antidepressant Development

Depression is a significant global health concern, affecting millions of people worldwide. The synthesis of antidepressant molecules through metal-catalyzed procedures is an essential area of medicinal chemistry . Researchers have explored the role of different transition metals (such as iron, nickel, and ruthenium) as catalysts in the synthesis of antidepressants. Key structural motifs found in antidepressant drugs, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be effectively synthesized using metal-catalyzed steps. Developing novel antidepressants with improved efficacy and reduced side effects remains a critical goal.

Dual-Target or Multi-Target Antidepressants

In addition to single-target antidepressants, there’s growing interest in developing dual- or multi-target antidepressants. These compounds simultaneously modulate multiple neurotransmitter systems (e.g., noradrenergic, dopaminergic, and serotonergic) to enhance therapeutic outcomes. Researchers explore the potential of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide as a dual- or multi-target antidepressant .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its functional groups. Benzothiazoles are known to have diverse biological activities, including antimicrobial, antifungal, and anticancer activities .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Benzothiazoles are an active area of research due to their diverse biological activities and potential as therapeutic agents .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O2S/c1-25-15-7-11-5-3-2-4-10(11)6-13(15)18(24)23-19-22-17-14(21)8-12(20)9-16(17)26-19/h2-9H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXBAAMFGXLQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

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